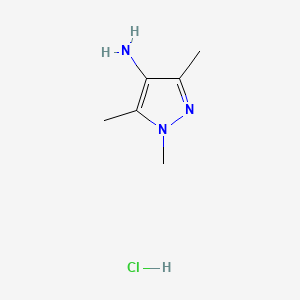

4-Amino-1,3,5-trimethylpyrazole hydrochloride

Description

Properties

IUPAC Name |

1,3,5-trimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-4-6(7)5(2)9(3)8-4;/h7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLDZIPBMAPGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662974 | |

| Record name | 1,3,5-Trimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185303-62-1 | |

| Record name | 1,3,5-Trimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to 4-Amino-1,3,5-trimethylpyrazole hydrochloride, a key intermediate in medicinal chemistry for the development of pharmaceuticals, particularly those targeting neurological disorders and pain management.[1] The synthesis is presented as a multi-step process, commencing with the formation of the pyrazole core, followed by nitration, reduction, and subsequent hydrochloride salt formation. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and understanding by researchers in the field.

Overall Synthesis Workflow

The synthesis of 4-Amino-1,3,5-trimethylpyrazole hydrochloride is typically achieved through a three-step reaction sequence starting from readily available commercial reagents. The overall transformation is depicted in the workflow diagram below.

Caption: Overall synthesis workflow.

Step 1: Synthesis of 1,3,5-trimethylpyrazole

The initial step involves the construction of the pyrazole ring system through the Knorr pyrazole synthesis, a reliable and well-established method.[2] This reaction involves the condensation of a β-dicarbonyl compound, acetylacetone, with methylhydrazine.[2]

Experimental Protocol:

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, acetylacetone (1.0 equivalent) is dissolved in ethanol. Methylhydrazine (1.0 equivalent) is then added slowly to the solution. A mild exothermic reaction may be observed. A catalytic amount of glacial acetic acid is subsequently added. The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The crude 1,3,5-trimethylpyrazole can be purified by vacuum distillation or recrystallization.[2]

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Reagents | ||

| Acetylacetone | 1.0 eq | [2] |

| Methylhydrazine | 1.0 eq | [2] |

| Ethanol | Solvent | [2] |

| Glacial Acetic Acid | Catalytic | [2] |

| Reaction Conditions | ||

| Temperature | Reflux (~78 °C) | [2] |

| Time | 2-4 hours | [2] |

| Yield | ~75-85% | [2] |

| Purification | Vacuum Distillation / Recrystallization | [2] |

| Product Data | ||

| Molecular Formula | C₆H₁₀N₂ | |

| Molecular Weight | 110.16 g/mol | |

| Melting Point | 38-41 °C | |

| Appearance | Solid |

Step 2: Nitration of 1,3,5-trimethylpyrazole

The second step is the electrophilic nitration of the synthesized 1,3,5-trimethylpyrazole at the C4 position to yield 4-nitro-1,3,5-trimethylpyrazole. This is a common method for the functionalization of pyrazole rings.

Experimental Protocol:

In a flask equipped with a stirrer and cooled in an ice bath, 1,3,5-trimethylpyrazole (1.0 equivalent) is slowly added to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The temperature of the reaction mixture is maintained between 0-10 °C during the addition. After the addition is complete, the reaction mixture is stirred at room temperature for several hours, with the progress monitored by TLC. Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude 4-nitro-1,3,5-trimethylpyrazole can be purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data for Step 2:

| Parameter | Value |

| Reagents | |

| 1,3,5-trimethylpyrazole | 1.0 eq |

| Fuming Nitric Acid | 1.0-1.2 eq |

| Concentrated Sulfuric Acid | Solvent/Catalyst |

| Reaction Conditions | |

| Temperature | 0-10 °C (addition), then Room Temp. |

| Time | 2-6 hours |

| Purification | Recrystallization (e.g., from ethanol) |

| Product Data | |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| Appearance | Solid |

Step 3: Reduction of 4-nitro-1,3,5-trimethylpyrazole

The nitro group of 4-nitro-1,3,5-trimethylpyrazole is then reduced to an amino group to form 4-Amino-1,3,5-trimethylpyrazole. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

4-nitro-1,3,5-trimethylpyrazole (2.3 g, 0.014 moles) is dissolved in methanolic ammonia (100 mL) in a hydrogenation vessel.[3] Raney nickel (1 g) is added as the catalyst.[3] The vessel is then placed under a hydrogen atmosphere at 50 psi.[3] The reaction is allowed to proceed with agitation until the theoretical amount of hydrogen is consumed. After the reaction is complete, the catalyst is carefully filtered off, and the filtrate is concentrated in vacuo. The resulting residue is triturated several times with ethyl ether. The decanted solvent is then concentrated to dryness to yield 4-Amino-1,3,5-trimethylpyrazole as a pale red solid.[3]

Quantitative Data for Step 3:

| Parameter | Value | Reference |

| Reagents | ||

| 4-nitro-1,3,5-trimethylpyrazole | 2.3 g (0.014 moles) | [3] |

| Raney Nickel | 1 g | [3] |

| Methanolic Ammonia | 100 mL | [3] |

| Hydrogen | 50 psi | [3] |

| Yield | 1.3 g (70%) | [3] |

| Product Data | ||

| Molecular Formula | C₆H₁₁N₃ | |

| Molecular Weight | 125.17 g/mol | |

| Appearance | Pale red solid | [3] |

Step 4: Formation of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride

The final step is the conversion of the free base, 4-Amino-1,3,5-trimethylpyrazole, into its more stable and water-soluble hydrochloride salt.[4]

Experimental Protocol:

4-Amino-1,3,5-trimethylpyrazole is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.[5] To this solution, a solution of hydrogen chloride in the same solvent (or gaseous hydrogen chloride) is added dropwise with stirring until the solution becomes acidic.[5][6] The hydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with a small amount of the cold solvent, and then dried under vacuum to yield 4-Amino-1,3,5-trimethylpyrazole hydrochloride.

Quantitative Data for Step 4:

| Parameter | Value |

| Reagents | |

| 4-Amino-1,3,5-trimethylpyrazole | 1.0 eq |

| Hydrogen Chloride (in solvent or gaseous) | ~1.0-1.1 eq |

| Anhydrous Solvent (e.g., Diethyl Ether) | As required |

| Reaction Conditions | |

| Temperature | Room Temperature or below |

| Purification | Filtration and washing with cold solvent |

| Product Data | |

| Molecular Formula | C₆H₁₂ClN₃ |

| Molecular Weight | 161.63 g/mol |

| Appearance | Solid |

| Purity | ≥95% |

Detailed Synthesis Pathway Diagram

The following diagram illustrates the step-by-step chemical transformations in the synthesis of 4-Amino-1,3,5-trimethylpyrazole hydrochloride.

Caption: Detailed chemical transformations.

This in-depth guide provides the necessary information for the synthesis of 4-Amino-1,3,5-trimethylpyrazole hydrochloride. The presented protocols and data are based on established chemical principles and published examples, offering a solid foundation for researchers in their synthetic endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. 4-Amino-1,3,5-trimethylpyrazole hydrochloride [myskinrecipes.com]

- 2. youtube.com [youtube.com]

- 3. prepchem.com [prepchem.com]

- 4. youtube.com [youtube.com]

- 5. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-1,3,5-trimethylpyrazole Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-1,3,5-trimethylpyrazole hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

4-Amino-1,3,5-trimethylpyrazole hydrochloride is a beige solid organic compound.[1] It is primarily utilized as a building block in organic synthesis.[2] The hydrochloride salt has the molecular formula C₆H₁₂ClN₃ and a molecular weight of 161.63 g/mol .[3] While specific quantitative data for the hydrochloride salt is limited, properties of the corresponding free base, 4-Amino-1,3,5-trimethyl-1H-pyrazole, are better characterized and provided for reference.

Table 1: General Properties of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride

| Property | Value | Source |

| CAS Number | 1185303-62-1 | [3] |

| Molecular Formula | C₆H₁₂ClN₃ | [3] |

| Molecular Weight | 161.63 g/mol | [3] |

| Appearance | Beige solid | [1] |

| Purity | ≥95% | [4] |

| InChI Key | XGLDZIPBMAPGNV-UHFFFAOYSA-N | [5] |

Table 2: Physical Properties of 4-Amino-1,3,5-trimethyl-1H-pyrazole (Free Base)

| Property | Value | Source |

| CAS Number | 28466-21-9 | [6] |

| Molecular Formula | C₆H₁₁N₃ | [6] |

| Molecular Weight | 125.17 g/mol | [7] |

| Melting Point | 96 °C | [7] |

| Boiling Point | 236 °C | [7] |

| Appearance | White to cream to pale brown crystals or powder | [6] |

Synthesis and Purification

The synthesis of 4-Amino-1,3,5-trimethylpyrazole hydrochloride typically involves the synthesis of the free base, 4-Amino-1,3,5-trimethylpyrazole, followed by its conversion to the hydrochloride salt.

A common method for the synthesis of 4-Amino-1,3,5-trimethylpyrazole is through the catalytic hydrogenation of a corresponding nitro-substituted pyrazole precursor.[8]

Materials:

-

1,3,5-Trimethyl-4-nitro-1H-pyrazole

-

Raney nickel

-

Methanolic ammonia

-

Hydrogen gas

-

Ethyl ether

Procedure:

-

In a high-pressure reaction vessel, dissolve 1,3,5-Trimethyl-4-nitro-1H-pyrazole (2.3 g, 0.014 moles) in methanolic ammonia (100 mL).[8]

-

Add Raney nickel (1 g) to the solution as a catalyst.[8]

-

Pressurize the vessel with hydrogen gas to 50 psi.[8]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).

-

Once the reaction is complete, carefully filter off the Raney nickel catalyst.[8]

-

Concentrate the filtrate in vacuo to obtain a residue.[8]

-

Triturate the residue with ethyl ether several times to remove impurities.[8]

-

Decant the ethyl ether and concentrate the remaining solution to dryness to yield 4-Amino-1,3,5-trimethylpyrazole as a pale red solid. A typical yield is around 70%.[8]

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

Materials:

-

4-Amino-1,3,5-trimethylpyrazole

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Anhydrous hydrogen chloride (gas or in a suitable anhydrous solvent like diethyl ether)

Procedure:

-

Dissolve the synthesized 4-Amino-1,3,5-trimethylpyrazole in a minimal amount of anhydrous diethyl ether.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of hydrogen chloride in anhydrous diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any excess acid.

-

Dry the resulting solid under vacuum to obtain 4-Amino-1,3,5-trimethylpyrazole hydrochloride.

Spectral Data

Limited spectral data is publicly available for 4-Amino-1,3,5-trimethylpyrazole hydrochloride. The following provides information on the free base.

Table 3: Spectral Data for 4-Amino-1,3,5-trimethyl-1H-pyrazole (Free Base)

| Data Type | Key Features | Source |

| Infrared (IR) Spectrum | A gas-phase IR spectrum is available in the NIST WebBook. | [9] |

Note: Detailed interpretation of the IR spectrum requires access to the spectral data itself. Key absorptions would be expected for N-H stretching of the amine, C-H stretching of the methyl groups, and C=N and C=C stretching of the pyrazole ring.

No specific NMR or mass spectrometry data for 4-Amino-1,3,5-trimethylpyrazole hydrochloride were found in the public domain.

Biological Activity and Applications

4-Amino-1,3,5-trimethylpyrazole hydrochloride is primarily recognized as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical applications.[2]

-

Pharmaceutical Research: The pyrazole core is a valuable scaffold in medicinal chemistry. This compound serves as a building block for the synthesis of drugs targeting neurological disorders and for pain management.[2]

-

Agrochemical Research: Its nitrogen-rich heterocyclic structure makes it a candidate for the development of novel pesticides and herbicides.

-

Coordination Chemistry: The compound can be utilized as a ligand for the creation of metal complexes, which are studied for their catalytic properties.

Due to the lack of specific studies on the biological activity of 4-Amino-1,3,5-trimethylpyrazole hydrochloride itself, no signaling pathway diagrams can be provided at this time. The broader class of pyrazole derivatives is known to exhibit a wide range of biological activities, but these are not specific to this particular compound.

Logical Workflow for Potential Drug Discovery Application

Given its role as a synthetic building block, a logical workflow for its application in drug discovery can be conceptualized.

This guide summarizes the currently available technical information on 4-Amino-1,3,5-trimethylpyrazole hydrochloride. Further research is required to fully elucidate its physical, chemical, and biological properties.

References

- 1. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-1,3,5-trimethylpyrazole hydrochloride [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Amino-1,3,5-trimethylpyrazole hydrochloride | CymitQuimica [cymitquimica.com]

- 5. 4-Amino-1,3,5-trimethylpyrazole, HCl | CymitQuimica [cymitquimica.com]

- 6. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-AMINO-1,3,5-TRIMETHYLPYRAZOLE | 28466-21-9 [amp.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]

In-Depth Technical Guide: 4-Amino-1,3,5-trimethylpyrazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,3,5-trimethylpyrazole hydrochloride is a heterocyclic amine salt with the CAS number 1185303-62-1. It serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1][2] The pyrazole core is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-1,3,5-trimethylpyrazole hydrochloride, along with detailed experimental protocols and conceptual diagrams to aid in research and development.

Chemical and Physical Properties

A summary of the key quantitative data for 4-Amino-1,3,5-trimethylpyrazole hydrochloride and its corresponding free base, 4-Amino-1,3,5-trimethyl-1H-pyrazole, is presented in Table 1.

| Property | 4-Amino-1,3,5-trimethylpyrazole hydrochloride | 4-Amino-1,3,5-trimethyl-1H-pyrazole |

| CAS Number | 1185303-62-1[2] | 28466-21-9 |

| Molecular Formula | C₆H₁₂ClN₃[2] | C₆H₁₁N₃ |

| Molecular Weight | 161.63 g/mol [2] | 125.17 g/mol |

| Appearance | Beige solid | White to cream to pale brown crystals or powder |

| Purity | Typically ≥95% | Typically ≥96.0% (by GC) |

| Melting Point | Not specified | 100.0-106.0 °C |

| Storage | Room temperature, dry conditions[2] | Not specified |

Synthesis and Experimental Protocols

The synthesis of 4-Amino-1,3,5-trimethylpyrazole hydrochloride typically involves a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of 4-Amino-1,3,5-trimethyl-1H-pyrazole (Free Base)

A common method for the synthesis of 4-Amino-1,3,5-trimethyl-1H-pyrazole is through the catalytic hydrogenation of a corresponding nitropyrazole precursor.

Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the nitro-precursor, 1,3,5-trimethyl-4-nitro-1H-pyrazole (2.3 g, 0.014 moles), in methanolic ammonia (100 mL).

-

Catalyst Addition: Carefully add Raney nickel (1 g) to the solution.

-

Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 50 psi.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or GC-MS indicates the complete consumption of the starting material.

-

Work-up:

-

Carefully filter the reaction mixture to remove the Raney nickel catalyst.

-

Concentrate the filtrate in vacuo to obtain a residue.

-

Triturate the residue several times with ethyl ether.

-

Decant the ether and concentrate it to dryness to yield 4-Amino-1,3,5-trimethyl-1H-pyrazole as a pale red solid.[3]

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

-

Dissolution: Dissolve the synthesized 4-Amino-1,3,5-trimethyl-1H-pyrazole in a suitable organic solvent such as diethyl ether, ethyl acetate, or isopropanol.

-

Acidification: While stirring, add a solution of hydrogen chloride in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 4-Amino-1,3,5-trimethylpyrazole hydrochloride.

Caption: Synthesis workflow for 4-Amino-1,3,5-trimethylpyrazole hydrochloride.

Applications in Research and Drug Development

While specific biological activities of 4-Amino-1,3,5-trimethylpyrazole hydrochloride are not extensively documented, its pyrazole core suggests its utility as a scaffold in medicinal chemistry. Derivatives of aminopyrazoles have shown a broad spectrum of pharmacological activities.

Potential as a Scaffold for Kinase Inhibitors

Many pyrazole-containing compounds are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy. The amino group at the 4-position can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.

Agrochemical Applications

Derivatives of 1,3,5-trimethylpyrazole have been synthesized and evaluated for their insecticidal and acaricidal activities. For instance, malonamide derivatives incorporating the 1,3,5-trimethylpyrazole moiety have shown significant mortality against pests like Tetranychus cinnabarinus and Plutella xylostella. This suggests that 4-Amino-1,3,5-trimethylpyrazole hydrochloride can be a valuable starting material for the development of new pesticides.

Conclusion

4-Amino-1,3,5-trimethylpyrazole hydrochloride is a versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its straightforward synthesis and the known biological activities of related pyrazole derivatives make it an attractive starting point for the design and synthesis of novel bioactive compounds. Further research into the direct biological effects of this compound and the development of new derivatives is warranted to fully explore its therapeutic and commercial potential.

References

An In-depth Technical Guide to 4-Amino-1,3,5-trimethylpyrazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 4-Amino-1,3,5-trimethylpyrazole hydrochloride. The information is curated for researchers in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Properties

4-Amino-1,3,5-trimethylpyrazole hydrochloride is a pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a valuable scaffold in medicinal chemistry.[1] The hydrochloride salt form of this amine-containing compound generally confers increased water solubility and stability.

The key chemical properties are summarized in the table below:

| Property | Value | Reference |

| Chemical Name | 4-Amino-1,3,5-trimethylpyrazole hydrochloride | [2][3] |

| Synonyms | 1,3,5-Trimethyl-1H-pyrazol-4-amine hydrochloride | [2] |

| CAS Number | 1185303-62-1 | [3] |

| Molecular Formula | C₆H₁₂ClN₃ | [2][3] |

| Molecular Weight | 161.63 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [3] |

| InChI Key | XGLDZIPBMAPGNV-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis of 4-Amino-1,3,5-trimethylpyrazole (Free Base)

A plausible synthesis for the free base, 4-Amino-1,3,5-trimethylpyrazole, involves the catalytic hydrogenation of a nitro-precursor, 1,3,5-trimethyl-4-nitro-1H-pyrazole.

Experimental Workflow for Free Base Synthesis

Caption: Synthetic workflow for 4-Amino-1,3,5-trimethylpyrazole.

Detailed Protocol:

-

Reaction Setup: In a suitable pressure vessel, combine 1,3,5-trimethyl-4-nitro-1H-pyrazole with methanolic ammonia.

-

Catalyst Addition: Carefully add Raney nickel catalyst to the mixture.

-

Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 50 psi. Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture to remove the Raney nickel catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the solid product. Further purification can be achieved by recrystallization.

Preparation of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Experimental Workflow for Hydrochloride Salt Formation

Caption: Workflow for the preparation of the hydrochloride salt.

Detailed Protocol:

-

Dissolution: Dissolve the synthesized 4-Amino-1,3,5-trimethylpyrazole in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Acidification: While stirring, add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise.

-

Precipitation: The hydrochloride salt should precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration.

-

Washing and Drying: Wash the collected solid with a small amount of the cold solvent and dry it under vacuum to yield the final product.

Spectroscopic and Analytical Data

| Analysis | Expected Observations |

| ¹H NMR | Signals corresponding to the three methyl groups and the amine protons. The amine protons are expected to be broad and may appear as a single peak. The chemical shifts of protons adjacent to the protonated amine will likely be shifted downfield compared to the free base. |

| ¹³C NMR | Resonances for the three distinct methyl carbons and the three pyrazole ring carbons. The carbon atoms attached to the nitrogen atoms will show characteristic chemical shifts. |

| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 126.1. |

| FTIR | Broad absorption bands in the 2500-3000 cm⁻¹ region, characteristic of the N-H stretching vibrations of an ammonium salt. Bending vibrations for the N-H group are also expected. |

Potential Biological Activity and Signaling Pathways

Aminopyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways.

Given the structural features of 4-Amino-1,3,5-trimethylpyrazole, it is plausible that it could interact with protein kinases, a common target for pyrazole-based inhibitors. The following sections describe potential signaling pathways that could be modulated by this compound or its derivatives.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival.[4][5] Aberrant FGFR signaling is implicated in various cancers. Some aminopyrazole derivatives have been developed as FGFR inhibitors.[6]

Hypothetical Inhibition of the FGFR Signaling Pathway

Caption: Hypothetical inhibition of the FGFR signaling cascade.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a role in inflammation and apoptosis.[1][7] Aminopyrazoles have been investigated as inhibitors of p38 MAPK.

Hypothetical Inhibition of the p38 MAPK Signaling Pathway

Caption: Hypothetical inhibition of the p38 MAPK signaling cascade.

Cyclooxygenase-2 (COX-2) Signaling Pathway

COX-2 is an enzyme involved in the inflammatory response and is a target for nonsteroidal anti-inflammatory drugs (NSAIDs).[8] Some pyrazole derivatives exhibit COX-2 inhibitory activity.

Hypothetical Modulation of the COX-2 Signaling Pathway

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

Conclusion

4-Amino-1,3,5-trimethylpyrazole hydrochloride is a readily synthesizable molecule with a chemical scaffold known for its diverse biological activities. While specific biological data for this compound is limited, its structural similarity to known kinase and enzyme inhibitors suggests it as a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. The experimental protocols and potential signaling pathway interactions outlined in this guide provide a solid foundation for future research and development efforts.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. 4-Amino-1,3,5-trimethylpyrazole, HCl | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. mdpi.com [mdpi.com]

- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

Spectroscopic Analysis of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Amino-1,3,5-trimethylpyrazole hydrochloride. Due to the limited availability of specific experimental spectra for the hydrochloride salt in public databases, this document presents predicted spectroscopic data based on the analysis of its free base, 4-Amino-1,3,5-trimethylpyrazole, and general principles of spectroscopy. It also includes detailed experimental protocols for acquiring such data.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₁₂ClN₃ | --INVALID-LINK--[1][2] |

| Molecular Weight | 161.63 g/mol | --INVALID-LINK--[3] |

| CAS Number | 1185303-62-1 | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of the hydrochloride salt is expected to show downfield shifts for protons near the protonated amino group compared to the free base.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 3.7 | s | N-CH₃ |

| ~ 2.4 | s | C₃-CH₃ |

| ~ 2.2 | s | C₅-CH₃ |

| Broad | s | -NH₃⁺ |

¹³C NMR Spectroscopy (Predicted)

Similar to the ¹H NMR, the ¹³C NMR chemical shifts for carbons near the protonated amino group are expected to be shifted downfield.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C₅ |

| ~ 140 | C₃ |

| ~ 110 | C₄ |

| ~ 35 | N-CH₃ |

| ~ 12 | C₅-CH₃ |

| ~ 10 | C₃-CH₃ |

FT-IR Spectroscopy

The IR spectrum of the hydrochloride salt will exhibit characteristic bands for the ammonium group (-NH₃⁺) in addition to the vibrations of the pyrazole ring and methyl groups. The data below is for the free base, 4-Amino-1,3,5-trimethylpyrazole.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (Amine) |

| 2960 - 2850 | Medium | C-H stretch (Methyl) |

| ~1620 | Medium | N-H bend (Amine) |

| ~1580 | Strong | C=N, C=C stretch (Pyrazole ring) |

| ~1450 | Medium | C-H bend (Methyl) |

| ~1380 | Medium | C-H bend (Methyl) |

Mass Spectrometry

The mass spectrum of the hydrochloride salt is expected to show the molecular ion of the free base upon ionization.

| m/z | Relative Intensity (%) | Assignment |

| 125.10 | 100 | [M]⁺ (Free Base) |

| 110.08 | ~80 | [M - CH₃]⁺ |

| 83.07 | ~30 | Fragmentation Product |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 4-Amino-1,3,5-trimethylpyrazole hydrochloride.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 4-Amino-1,3,5-trimethylpyrazole hydrochloride.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Amino-1,3,5-trimethylpyrazole hydrochloride.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography (LC). Acquire the mass spectrum in positive ion mode.

-

EI-MS: Introduce the sample (if sufficiently volatile) into the ion source, where it is bombarded with electrons.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like 4-Amino-1,3,5-trimethylpyrazole hydrochloride.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship between spectroscopic data and structural information.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride

This technical guide provides a detailed analysis and interpretation of the infrared (IR) spectrum of 4-Amino-1,3,5-trimethylpyrazole hydrochloride. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the vibrational characteristics of this molecule. While a direct experimental spectrum of this specific salt is not publicly available, this guide constructs a detailed theoretical interpretation based on the well-established principles of IR spectroscopy, data from the free base (4-Amino-1,3,5-trimethylpyrazole), and extensive literature on pyrazole derivatives and amine hydrochlorides.

Molecular Structure and Expected Vibrational Modes

4-Amino-1,3,5-trimethylpyrazole hydrochloride possesses a substituted pyrazole ring and a primary amine group, which exists as an ammonium salt in the hydrochloride form. The key functional groups that will give rise to characteristic absorption bands in the IR spectrum are:

-

Ammonium group (-NH₃⁺): Formed by the protonation of the primary amine.

-

Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

Methyl groups (-CH₃): Attached to the pyrazole ring.

-

C-N bonds: Within the pyrazole ring and connecting the amino group.

-

C=C and C=N bonds: Comprising the pyrazole ring structure.

The formation of the hydrochloride salt significantly influences the IR spectrum, particularly in the N-H stretching region, compared to its free base.

Predicted Infrared Absorption Data

The following table summarizes the predicted IR absorption bands for 4-Amino-1,3,5-trimethylpyrazole hydrochloride. The predictions are based on typical frequency ranges for the respective functional groups found in similar molecules.[1][2][3][4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3200 - 2800 | Strong, Broad | N-H stretching (νNH₃⁺) of the ammonium group | This broad and intense absorption is a hallmark of amine hydrochlorides and is due to the stretching vibrations of the N-H bonds, often overlapping with C-H stretching bands. The broadness is a result of extensive hydrogen bonding.[1][3][5] |

| 3000 - 2850 | Medium | C-H stretching (νCH) of methyl groups | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the three methyl groups. They may appear as shoulders on the broad N-H stretching band.[4] |

| 1620 - 1560 | Medium | N-H bending (δNH₃⁺) of the ammonium group (asymmetric) | The asymmetric bending (scissoring) vibration of the -NH₃⁺ group typically appears in this region.[5] |

| 1550 - 1500 | Medium | N-H bending (δNH₃⁺) of the ammonium group (symmetric) | The symmetric bending vibration of the -NH₃⁺ group.[5] |

| ~1600 | Medium | C=C and C=N stretching (νC=C, νC=N) of the pyrazole ring | Aromatic and heteroaromatic ring stretching vibrations typically occur in this region. These may overlap with the N-H bending vibrations.[4] |

| 1470 - 1430 | Medium | C-H bending (δCH) of methyl groups (asymmetric) | Asymmetric bending (scissoring) vibrations of the methyl groups. |

| 1380 - 1360 | Medium-Weak | C-H bending (δCH) of methyl groups (symmetric) | Symmetric bending (umbrella mode) of the methyl groups. |

| 1300 - 1000 | Medium-Weak | C-N stretching (νC-N) and ring vibrations | This region, often referred to as the fingerprint region, will contain complex vibrations arising from the pyrazole ring skeleton and C-N stretching. |

Experimental Protocol for Infrared Spectroscopy

The following is a standard experimental protocol for obtaining the IR spectrum of a solid sample like 4-Amino-1,3,5-trimethylpyrazole hydrochloride using the KBr pellet method.

Objective: To obtain a high-quality infrared spectrum of the solid sample.

Materials and Equipment:

-

4-Amino-1,3,5-trimethylpyrazole hydrochloride

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

-

Spatula

-

Infrared lamp (for drying)

Procedure:

-

Drying: Dry the KBr powder under an infrared lamp for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands. The sample should also be thoroughly dried to prevent interference from water.

-

Sample Preparation: Weigh approximately 1-2 mg of 4-Amino-1,3,5-trimethylpyrazole hydrochloride and 100-200 mg of dry KBr.

-

Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Process the resulting spectrum to label the peaks and determine their exact wavenumbers.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 4-Amino-1,3,5-trimethylpyrazole hydrochloride.

Caption: Workflow for obtaining and interpreting the IR spectrum.

Comparative Analysis with the Free Base

The IR spectrum of the free base, 4-Amino-1,3,5-trimethylpyrazole, is available in the NIST database.[7] A comparison with the predicted spectrum of the hydrochloride salt reveals key differences:

-

N-H Stretching Region: The free base exhibits two distinct N-H stretching bands for the primary amine group, typically in the range of 3400-3200 cm⁻¹. In contrast, the hydrochloride salt will show a very broad and shifted absorption at lower wavenumbers (3200-2800 cm⁻¹) due to the formation of the -NH₃⁺ group and strong hydrogen bonding.

-

N-H Bending Region: The scissoring vibration of the -NH₂ group in the free base (around 1650-1580 cm⁻¹) will be replaced by the asymmetric and symmetric bending vibrations of the -NH₃⁺ group in the hydrochloride salt (around 1620-1500 cm⁻¹).

These distinct differences in the IR spectrum can be used to confirm the successful formation of the hydrochloride salt from the free base.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Amine - Wikipedia [en.wikipedia.org]

- 7. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]

An In-depth Technical Guide to 4-Amino-1,3,5-trimethylpyrazole Hydrochloride

This guide provides a comprehensive overview of 4-Amino-1,3,5-trimethylpyrazole hydrochloride, a heterocyclic amine of interest to researchers and professionals in drug development and chemical synthesis. It serves as a key intermediate in the preparation of various pharmaceuticals and agrochemicals.[1] This document details its physical and chemical properties, outlines a relevant synthesis protocol, and discusses its primary applications and safety considerations.

Physicochemical Properties

4-Amino-1,3,5-trimethylpyrazole hydrochloride is a solid compound, appearing as a white to beige crystalline powder.[2][3] It is primarily utilized as a building block in organic synthesis.[1]

Table 1: Physical and Chemical Data for 4-Amino-1,3,5-trimethylpyrazole and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | 1,3,5-Trimethyl-1H-pyrazol-4-amine hydrochloride | [4] |

| Synonyms | 4-Amino-1,3,5-trimethylpyrazole HCl, trimethylpyrazol-4-amine hydrochloride | [4] |

| CAS Number | 1185303-62-1 | [5] |

| Molecular Formula | C₆H₁₂ClN₃ / C₆H₁₁N₃·ClH | [3][4][5] |

| Molecular Weight | 161.63 g/mol | [5][6] |

| Appearance | Solid; Crystals or powder; White to cream to pale brown/beige solid | [2][3][4] |

| Purity | ≥95% | [3][4][5] |

| Melting Point | 100.0-106.0 °C (for the free base, 4-Amino-1,3,5-trimethyl-1H-pyrazole) | [2] |

| Solubility | Insoluble in water (for the free base) | [7] |

| Storage Conditions | Room temperature, dry conditions | [1][5] |

Experimental Protocols

While a specific protocol for the hydrochloride salt is not detailed in the provided results, a method for the synthesis of the free base, 4-Amino-1,3,5-trimethylpyrazole, is available and provides valuable insight into its preparation.

Synthesis of 4-Amino-1,3,5-trimethylpyrazole [8]

This protocol describes the synthesis via catalytic hydrogenation of a nitro-precursor.

-

Reactants :

-

4-Nitro-1,3,5-trimethylpyrazole (starting material from a preceding step, 2.3 g, 0.014 moles)

-

Raney nickel (catalyst, 1 g)

-

Methanolic ammonia (solvent, 100 mL)

-

Hydrogen gas

-

-

Procedure :

-

The nitro-precursor compound is subjected to catalytic hydrogenation.

-

The reaction is carried out in methanolic ammonia using Raney nickel as the catalyst.

-

The mixture is placed under a hydrogen atmosphere at 50 psi.

-

After the reaction is complete, the catalyst is removed by filtration.

-

The resulting solution is concentrated in vacuo, yielding a residue.

-

This residue is triturated multiple times with ethyl ether.

-

The decanted solvent is then concentrated to dryness, resulting in the final product as a pale red solid.

-

-

Yield : 1.3 g (70%)

Caption: Synthesis workflow for 4-Amino-1,3,5-trimethylpyrazole.

Applications in Research and Development

4-Amino-1,3,5-trimethylpyrazole hydrochloride is a versatile building block in several areas of chemical research. Its pyrazole core is a valuable scaffold in medicinal chemistry for designing molecules with specific biological activities.[1]

-

Pharmaceutical Synthesis : It is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders and pain management.[1] It is also classified as a "Protein Degrader Building Block," suggesting its utility in developing proteolysis-targeting chimeras (PROTACs) and related technologies.[5]

-

Agrochemical Research : The nitrogen-rich heterocyclic structure is leveraged in the development of novel pesticides and herbicides.[1]

-

Coordination Chemistry : The compound is used to create ligands for metal complexes, which are investigated for their catalytic properties in various industrial processes.[1]

Caption: Key application areas for the title compound.

Safety and Handling

Safety data for related pyrazole compounds indicate that they may cause skin and eye irritation.[9][10] General safe handling procedures for chemical reagents should be followed.

-

Personal Protective Equipment : Wear protective gloves, clothing, and eye/face protection.[9]

-

Handling : Use in a well-ventilated area and avoid breathing dust.[9] Wash hands thoroughly after handling.[9]

-

Storage : Keep containers securely sealed when not in use and store at room temperature in a dry place.[1][5][9]

For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 4-Amino-1,3,5-trimethylpyrazole hydrochloride [myskinrecipes.com]

- 2. L10625.06 [thermofisher.com]

- 3. 4-Amino-1,3,5-trimethylpyrazole hydrochloride | CymitQuimica [cymitquimica.com]

- 4. 4-Amino-1,3,5-trimethylpyrazole, HCl | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-Amino-1,3,5-trimethylpyrazole hydrochloride | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. prepchem.com [prepchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

4-Amino-1,3,5-trimethylpyrazole hydrochloride molecular weight

An In-Depth Technical Guide to the Molecular Weight of 4-Amino-1,3,5-trimethylpyrazole hydrochloride

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of 4-Amino-1,3,5-trimethylpyrazole hydrochloride, a compound of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Data

4-Amino-1,3,5-trimethylpyrazole hydrochloride is a pyrazole derivative used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its core pyrazole structure is a valuable scaffold in medicinal chemistry for designing molecules with specific biological activities.

Quantitative Data Summary

The key quantitative properties of 4-Amino-1,3,5-trimethylpyrazole hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 161.63 g/mol | |

| Molecular Formula | C₆H₁₂ClN₃ | |

| CAS Number | 1185303-62-1 | |

| Purity | ≥95% | |

| Appearance | Solid. Can appear as beige solid, or white to cream to pale brown crystals or powder. | |

| Storage | Room temperature, dry conditions. |

Molecular Weight Determination

The molecular weight of a compound is a fundamental property, calculated by summing the atomic weights of its constituent atoms. For 4-Amino-1,3,5-trimethylpyrazole hydrochloride, with the formula C₆H₁₂ClN₃, the theoretical molecular weight is derived from the atomic masses of carbon, hydrogen, chlorine, and nitrogen.

Theoretical Molecular Weight Calculation

The process for calculating the molecular weight based on the chemical formula is illustrated in the diagram below.

An In-Depth Technical Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, this guide also explores the known biological significance of the broader pyrazole class of compounds, offering potential avenues for future research and drug discovery.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as 4-Amino-1,3,5-trimethylpyrazole hydrochloride is 1,3,5-Trimethyl-1H-pyrazol-4-amine hydrochloride .

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ClN₃ | [1] |

| Molecular Weight | 161.63 g/mol | [1] |

| Appearance | White to cream to pale brown crystals or crystalline powder | [2] |

| Melting Point | 100.0-106.0 °C (for the free base) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol (for a related carboxylic acid derivative) | [3] |

| pKa | 3.73±0.10 (Predicted for a related carboxylic acid derivative) | [4] |

Synthesis and Characterization

General Synthesis of Substituted Pyrazoles

A common method for synthesizing the pyrazole ring involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For 1,3,5-trimethyl-1H-pyrazol-4-amine, a potential synthetic route could start from a suitably substituted β-diketone and methylhydrazine, followed by the introduction of the amino group at the C4 position. A general procedure for the synthesis of pyrazole derivatives is as follows:

Experimental Protocol: General Pyrazole Synthesis [1]

-

A 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) are dissolved in ethanol (10 mL) in a round-bottomed flask (25 mL).

-

A catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)2]2(Oxa), 5 mol%) is added to the mixture.

-

The reaction mixture is stirred at room temperature for an appropriate time, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is filtered off.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt

The hydrochloride salt can be prepared by treating a solution of the free base (1,3,5-trimethyl-1H-pyrazol-4-amine) in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate of 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride is then collected by filtration, washed with the solvent, and dried.

Spectroscopic Data

Table 2: Spectroscopic Data for 1,3,5-Trimethyl-1H-pyrazol-4-amine (Free Base) and Related Compounds

| Technique | Data | Source(s) |

| ¹H NMR | Spectra of various substituted pyrazoles are available, showing characteristic shifts for the pyrazole ring protons and substituents. For a generic 1H-pyrazole, signals are observed around δ 7.5 (H-3,5) and 6.3 (H-4) ppm in CCl₄. For 3,4,5-trimethyl-1-phenyl-1H-pyrazole in CDCl₃, singlets for the methyl groups appear at δ 2.10 and 1.96 ppm. | [1][5][6] |

| ¹³C NMR | For a generic 1H-pyrazole, signals are observed around δ 135 (C-3,5) and 105 (C-4) ppm in CD₂Cl₂. For 3,4,5-trimethyl-1-phenyl-1H-pyrazole in CDCl₃, signals for the pyrazole ring carbons are observed at δ 148.4, 135.9, and 113.6 ppm. | [1][5][6] |

| IR Spectroscopy | The gas-phase IR spectrum of 1,3,5-trimethyl-1H-pyrazol-4-amine shows characteristic bands for N-H and C-H stretching vibrations. | [7] |

| Mass Spectrometry | The mass spectrum (electron ionization) of 1,3,5-trimethyl-1H-pyrazol-4-amine is available. | [7] |

Biological Activity and Potential Applications

While specific biological data for 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride is limited, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[8]

Known Biological Activities of Pyrazole Derivatives

-

Antimicrobial and Antifungal Activity: Numerous pyrazole derivatives have demonstrated potent activity against various bacterial and fungal strains.

-

Anti-inflammatory Activity: Certain pyrazole-containing compounds have shown significant anti-inflammatory properties, with some acting as cyclooxygenase (COX) inhibitors.[9]

-

Anticancer Activity: Substituted pyrazoles have been investigated for their potential as anticancer agents, with some derivatives inducing apoptosis and cell cycle arrest in cancer cell lines.[10] One study identified 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.[5]

-

Enzyme Inhibition: Pyrazole derivatives have been shown to inhibit various enzymes, including monoamine oxidases.[3][11][12]

Potential Signaling Pathways

Given the broad biological activities of pyrazoles, they are likely to interact with various cellular signaling pathways. For instance, some pyrazoline derivatives have been shown to induce apoptosis through the intrinsic pathway, involving mitochondrial damage and an altered Bax/Bcl2 ratio.[10] The diverse substitution patterns possible on the pyrazole ring allow for the fine-tuning of activity towards specific biological targets.

Diagram 1: General Synthetic Workflow for Pyrazole Derivatives

References

- 1. 1,3,5-trimethyl-1H-pyrazol-4-amine | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid CAS#: 1125-29-7 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]

- 8. dau.url.edu [dau.url.edu]

- 9. 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol | C8H14N2O | CID 23005932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Theoretical Analysis of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride: A Computational and Spectroscopic Whitepaper

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of 4-Amino-1,3,5-trimethylpyrazole hydrochloride, a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive published empirical data for this specific salt, this paper outlines a robust theoretical framework for its analysis using computational modeling and spectroscopic techniques. This document presents a detailed, albeit illustrative, dataset derived from established theoretical methods, offering insights into the molecule's structural, vibrational, and electronic properties. The methodologies described herein are based on established protocols for analogous pyrazole derivatives and serve as a blueprint for future in silico and experimental investigations.

Introduction

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The aminopyrazole moiety, in particular, is a versatile pharmacophore. While the parent compound, 4-Amino-1,3,5-trimethylpyrazole, is commercially available, its hydrochloride salt remains less characterized in the scientific literature. Understanding the structural and electronic nuances imparted by protonation is critical for predicting its behavior in biological systems and for rational drug design. This whitepaper aims to fill this knowledge gap by presenting a theoretical study based on Density Functional Theory (DFT), a powerful tool for elucidating molecular properties.

Molecular Structure and Properties

The fundamental characteristics of 4-Amino-1,3,5-trimethylpyrazole hydrochloride are summarized below.

| Property | Value |

| Molecular Formula | C₆H₁₂ClN₃ |

| Molecular Weight | 161.63 g/mol |

| IUPAC Name | 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride |

| InChI Key | XGLDZIPBMAPGNV-UHFFFAOYSA-N |

| CAS Number | 1185303-62-1 |

Proposed Theoretical Methodology

To investigate the geometric and electronic structure of 4-Amino-1,3,5-trimethylpyrazole hydrochloride, a computational study is proposed. The workflow for this theoretical analysis is depicted below.

Detailed Experimental Protocol (Theoretical)

-

Molecular Structure Generation : The initial 3D structure of 4-Amino-1,3,5-trimethylpyrazole hydrochloride will be constructed using molecular modeling software. The protonation site is anticipated to be the amino group, forming an ammonium cation, with the chloride as the counter-ion.

-

Geometry Optimization : The initial structure will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization will be performed until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies.

-

Vibrational Frequency Calculation : Following geometry optimization, harmonic vibrational frequencies will be computed at the same level of theory. These calculations are essential for confirming the optimized structure as a true minimum and for predicting the infrared (IR) and Raman spectra.

-

Natural Bond Orbital (NBO) Analysis : NBO analysis will be performed to investigate charge distribution, hyperconjugative interactions, and the nature of the ionic bond between the protonated pyrazole and the chloride anion.

-

Frontier Molecular Orbital Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the molecule's electronic energy gap, providing insights into its kinetic stability and reactivity.

Illustrative Theoretical Data

The following tables present hypothetical, yet realistic, quantitative data for 4-Amino-1,3,5-trimethylpyrazole hydrochloride, as would be expected from the proposed DFT calculations. This data is intended for illustrative purposes to guide future research.

Calculated Geometric Parameters

Note: The atom numbering scheme is provided in the molecular diagram below.

Table 1: Selected Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| N1-N2 | 1.38 |

| N2-C3 | 1.33 |

| C3-C4 | 1.41 |

| C4-C5 | 1.40 |

| C5-N1 | 1.34 |

| C4-N(amino) | 1.48 |

| N(amino)-H | 1.03 |

| C3-C(methyl) | 1.51 |

| C5-C(methyl) | 1.51 |

| N1-C(methyl) | 1.47 |

Table 2: Selected Bond Angles (°)

| Angle | Predicted Angle (°) |

| C5-N1-N2 | 111.0 |

| N1-N2-C3 | 106.0 |

| N2-C3-C4 | 110.0 |

| C3-C4-C5 | 104.5 |

| C4-C5-N1 | 108.5 |

| C3-C4-N(amino) | 127.0 |

| C5-C4-N(amino) | 128.5 |

| H-N(amino)-H | 109.5 |

Table 3: Selected Dihedral Angles (°)

| Dihedral Angle | Predicted Angle (°) |

| N2-N1-C5-C4 | 0.5 |

| C5-N1-N2-C3 | -0.5 |

| N1-N2-C3-C4 | 0.5 |

| N2-C3-C4-C5 | -0.5 |

| C3-C4-C5-N1 | 0.0 |

| C5-C4-N(amino)-H | 60.0 |

Predicted Vibrational Frequencies

The following table outlines the expected prominent vibrational modes from the theoretical IR spectrum.

Table 4: Major Predicted IR Vibrational Frequencies (cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Strong | N-H stretching (ammonium group) |

| 3000-2850 | Medium | C-H stretching (methyl groups) |

| 1620 | Medium | N-H bending (ammonium group) |

| 1580 | Strong | C=C and C=N stretching (pyrazole ring) |

| 1450 | Medium | C-H bending (methyl groups) |

| 1380 | Medium | Symmetric C-H bending (methyl groups) |

| 1100-1000 | Strong | Ring breathing modes |

| Below 800 | Medium | Out-of-plane bending and torsional modes |

Conclusion

This technical guide provides a foundational theoretical framework for the study of 4-Amino-1,3,5-trimethylpyrazole hydrochloride. The proposed computational methodology, based on Density Functional Theory, offers a reliable pathway to elucidate its structural, vibrational, and electronic characteristics. The illustrative data presented herein serves as a benchmark for future experimental and computational work. A thorough understanding of these properties is paramount for the targeted design and development of novel pyrazole-based therapeutic agents. It is recommended that the theoretical predictions outlined in this document be validated through experimental techniques such as X-ray crystallography, NMR, and FTIR spectroscopy.

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-1,3,5-trimethylpyrazole hydrochloride in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Publicly available data on the specific kinase inhibitory activity of 4-Amino-1,3,5-trimethylpyrazole hydrochloride is limited. The following application notes and protocols are based on the broader class of pyrazole-based kinase inhibitors and are intended to serve as a general guide.[1][2] Researchers are advised to perform initial screening to determine the specific kinase targets and optimal assay conditions for this particular compound.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic potential.[2] Pyrazole-based compounds are known to inhibit a wide range of kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, Janus kinases (JAKs), and mitogen-activated protein (MAP) kinases.[1]

This document provides detailed protocols for evaluating the kinase inhibitory potential of pyrazole-containing compounds, such as 4-Amino-1,3,5-trimethylpyrazole hydrochloride, using common in vitro and cell-based assays.

Data Presentation

The following table summarizes the in vitro inhibitory activity (IC50 values) of several representative pyrazole-based compounds against various kinases. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.

| Compound Name/ID | Target Kinase(s) | IC50 (nM) | Target Cell Line | IC50 (µM) |

| AT7519 | CDK1, CDK2, CDK4, CDK6, CDK9, GSK3β | 10 - 210 | - | - |

| Barasertib (AZD1152) | Aurora B | 0.37 | - | - |

| Compound 22 | CDK2, CDK5 | 24, 23 | MiaPaCa2 | 0.247 |

| Ruxolitinib | JAK1, JAK2 | ~3 | - | - |

| Afuresertib | Akt1, Akt2, Akt3 | 0.02, 2, 2.6 | - | - |

Note: This table presents data for various pyrazole-based inhibitors as found in the literature to illustrate the type of data generated from kinase assays.[1][3] Specific values for 4-Amino-1,3,5-trimethylpyrazole hydrochloride are not currently available in the public domain.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

4-Amino-1,3,5-trimethylpyrazole hydrochloride (or other pyrazole inhibitor)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well plates (white, low-volume)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of 4-Amino-1,3,5-trimethylpyrazole hydrochloride in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

-

Assay Plate Setup: Add 2.5 µL of the diluted compound or vehicle (DMSO) control to the wells of a 384-well plate.

-

Kinase Reaction Initiation:

-

Prepare a 2X kinase/substrate solution in assay buffer.

-

Prepare a 2X ATP solution in assay buffer.

-

Add 2.5 µL of the 2X kinase/substrate solution to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Add 5 µL of the 2X ATP solution to initiate the reaction. The final ATP concentration should ideally be at the Km for the specific kinase.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

4-Amino-1,3,5-trimethylpyrazole hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 4-Amino-1,3,5-trimethylpyrazole hydrochloride for 48-72 hours. Include a vehicle (DMSO) control.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the effect of the inhibitor on the phosphorylation of specific downstream targets of the kinase of interest.

Materials:

-

Cancer cell line of interest

-

4-Amino-1,3,5-trimethylpyrazole hydrochloride

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a specified time. Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. Re-probe the membrane with an antibody for the total protein as a loading control.

Visualizations

Caption: Experimental workflow for evaluating a novel kinase inhibitor.

Caption: Simplified PI3K/Akt signaling pathway targeted by pyrazole inhibitors.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Amino-1,3,5-trimethylpyrazole hydrochloride as a Potential JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential application of 4-Amino-1,3,5-trimethylpyrazole hydrochloride as a novel inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers.[1][2][3][4][5] The development of small molecule inhibitors targeting JAKs has emerged as a promising therapeutic strategy.[6] Herein, we present hypothetical yet plausible data and detailed experimental protocols to guide the investigation of 4-Amino-1,3,5-trimethylpyrazole hydrochloride as a potential JAK inhibitor.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[6] These enzymes play a pivotal role in transducing signals from a wide array of cytokines and growth factors.[2][3] The binding of a ligand to its corresponding receptor induces receptor dimerization, bringing the associated JAKs into close proximity and facilitating their trans-phosphorylation and activation.[3][7] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][7] Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[1][7][8] Given its central role in these processes, the JAK-STAT pathway is a key target for therapeutic intervention in numerous diseases.[5][9]

Hypothetical Data for 4-Amino-1,3,5-trimethylpyrazole hydrochloride

The following tables present hypothetical data for 4-Amino-1,3,5-trimethylpyrazole hydrochloride, portraying it as a promising and selective JAK inhibitor. These values are for illustrative purposes to guide potential screening and development efforts.

Table 1: In Vitro JAK Enzyme Inhibition

| Enzyme | IC50 (nM) |

| JAK1 | 50 |

| JAK2 | 800 |

| JAK3 | 25 |

| TYK2 | 1500 |

Table 2: Cell-Based Assay - Inhibition of STAT Phosphorylation

| Cell Line | Cytokine Stimulant | Phospho-STAT Target | IC50 (nM) |

| HEL | - | pSTAT5 | 75 |

| U-937 | IL-2 | pSTAT5 | 40 |

| PBMC | IL-6 | pSTAT3 | 60 |

Table 3: Kinase Selectivity Profile

| Kinase | % Inhibition at 1 µM |

| JAK1 | 95 |

| JAK3 | 98 |

| SRC | < 10 |

| LCK | < 5 |

| ROCK1 | < 15 |

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of 4-Amino-1,3,5-trimethylpyrazole hydrochloride against purified JAK enzymes.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

4-Amino-1,3,5-trimethylpyrazole hydrochloride

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare a serial dilution of 4-Amino-1,3,5-trimethylpyrazole hydrochloride in the assay buffer.

-

Add 2.5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the JAK enzyme and substrate peptide in assay buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. Briefly, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cell-Based STAT Phosphorylation Assay (Flow Cytometry)

This protocol outlines a method to assess the ability of the test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-